molecular formula C6H7F3O2 B042323 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 17129-06-5

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B042323
CAS No.: 17129-06-5
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-ONEGZZNKSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6H7F3O2. It is a trifluoromethyl-containing building block used in various chemical syntheses. This compound is known for its reactivity and versatility in forming different chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and rapid synthesis .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, resulting in a high yield of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phenylmagnesium Bromide: Used in substitution reactions.

    Organozinc Compounds: Used in addition reactions.

    Triethyl Phosphite: Used in cycloaddition reactions.

Major Products

    Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.

    1,2-Addition Products: Formed from reactions with organozinc compounds.

    Cycloaddition Products: Formed from reactions with triethyl phosphite.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one serves as a building block for synthesizing various compounds:

  • Trifluoromethyl-substituted Compounds : It is utilized in the synthesis of thiophenes, furans, pyrroles, and piperazines.
  • N-Protected Amino Acids : The compound is critical in peptide synthesis as it reacts with amino acids to form N-protected derivatives .

Medicinal Chemistry

The compound has notable applications in drug development:

  • Antiviral and Anticancer Agents : It is used as an intermediate in synthesizing pharmaceutical compounds targeting viral infections and cancer treatment.
  • Anti-inflammatory Drugs : Its derivatives are explored for their potential therapeutic effects against inflammation .

Agricultural Chemistry

In the field of pesticides:

  • Commercial Pesticides : this compound is involved in producing flonicamid, an effective insecticide .

Data Table: Applications Overview

Application AreaSpecific Use CaseExample Products
Organic SynthesisBuilding block for trifluoromethyl compoundsThiophenes, Pyrroles
Medicinal ChemistryIntermediate for antiviral and anticancer drugsAntiviral agents
Agricultural ChemistryProduction of commercial pesticidesFlonicamid

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated the successful use of this compound in synthesizing antiviral agents. A study highlighted the compound's ability to facilitate reactions that lead to effective antiviral compounds with enhanced potency against specific viral targets.

Case Study 2: Development of Pesticides

In agricultural applications, this compound has been crucial in the industrial preparation of flonicamid. This pesticide has shown effectiveness against various pests while maintaining a favorable safety profile for non-target organisms.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one involves its reactivity with various reagents to form different products. For example, it reacts with phenylmagnesium bromide to form ethoxy group substitution products, and with organozinc compounds to form 1,2-addition products . The molecular targets and pathways involved depend on the specific reactions and products formed.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one
  • 1-Ethoxy-3-oxo-4,4,4-trifluorobut-1-ene
  • (2-Ethoxyvinyl) trifluoromethyl ketone

Uniqueness

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of various trifluoromethyl-substituted compounds .

Biological Activity

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6_6H7_7F3_3O2_2. It is recognized for its significant role in organic synthesis, particularly in the formation of various chemical entities due to its reactivity and versatility. This article focuses on the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in medicinal chemistry.

The primary biological activity of this compound involves its interaction with amino acids. The compound acts as a precursor for the synthesis of N-protected amino acids, which are crucial in peptide synthesis.

Target Interactions

  • Amino Acids : The compound reacts with amino acids to form N-protected derivatives.
  • Phenylmagnesium Bromide : It undergoes reactions leading to ethoxy group substitution products.
  • Organozinc Compounds : Reacts to yield products from 1,2-addition to the carbonyl group.

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Synthesis of Trifluoromethyl Compounds : It serves as a building block for synthesizing trifluoromethyl-substituted compounds such as thiophenes, furans, pyrroles, and piperazines.
  • Formation of β-Alkyl or Dialkylamino Substituted Enones : The compound is utilized in producing various enones bearing a CF3_3 group.

Pharmacokinetics

The pharmacokinetic properties of this compound include:

  • Physical State : It is a flammable liquid.
  • Boiling Point : Approximately 51–53 °C at 12 mmHg.
  • Density : 1.18 g/mL at 25 °C.

These properties influence its handling and application in laboratory settings.

Applications in Medicinal Chemistry

This compound has several important applications:

  • Synthesis of Pharmaceuticals : It is used as an intermediate in the development of antiviral drugs, anticancer agents, and anti-inflammatory medications.
  • Pesticide Production : The compound has been successfully employed in the industrial preparation of commercial pesticides like flonicamid.

Table 1: Applications of this compound

Application AreaSpecific Uses
Medicinal ChemistrySynthesis of antiviral and anticancer drugs
AgricultureProduction of pesticides (e.g., flonicamid)
Material SciencePreparation of metal ligands and ionic liquids

Case Studies

Research has demonstrated various successful applications of this compound:

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the use of this compound as a key intermediate in synthesizing novel antiviral agents. The derivatives formed showed promising activity against viral infections.

Case Study 2: Anticancer Drug Development

In another investigation, researchers explored how modifications to the structure of compounds derived from this compound enhanced their efficacy against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of ETFBO in heterocyclic chemistry?

ETFBO is a versatile trifluoromethyl-containing synthon used to construct heterocycles such as thiophenes, pyrroles, and pyrimidines. For example, it undergoes addition-elimination reactions followed by Stetter reactions to yield trifluoromethyl-substituted heteroarenes, as demonstrated in the synthesis of Celecoxib (Celebrex®) . It also reacts with aldehydes and ammonia under ZnCl₂ catalysis to form 4-trifluoromethyl-1,2-dihydropyrimidines .

Q. What analytical techniques are recommended for assessing the purity and stability of ETFBO?

Gas chromatography coupled with vacuum ultraviolet (GC-VUV) spectroscopy is highly effective for impurity profiling and stability analysis, particularly for water-sensitive ETFBO. This method achieves low ppm-level detection limits and resolves co-eluting analytes via spectral mixture estimation . Complementary techniques include NMR and mass spectrometry for structural confirmation.

Q. What safety precautions are critical when handling ETFBO?

ETFBO is flammable (flash point: 52°C) and classified under UN 1224 (dangerous for transport). Key precautions include:

  • Avoiding open flames (R10 hazard code).
  • Using explosion-proof equipment (S16 safety code).
  • Storing in a cool, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How does the choice of amine influence reaction pathways in ETFBO amination?

Primary arylamines react with ETFBO to form aryl-5-(trifluoromethyl)furan-3-amines, while secondary amines yield 4-amino-2,3-dihydrofuran-2-ols. This divergence arises from differences in nucleophilicity and steric effects, which alter the reaction mechanism from enaminone formation to cyclization pathways . Optimizing solvent polarity (e.g., toluene vs. DMF) and temperature (80–100°C) further modulates selectivity.

Q. What strategies mitigate side reactions during β-enaminone synthesis from ETFBO?

Modified protocols using methylamine or amino acids in ethanol at 0–5°C reduce side reactions like over-alkylation. For example, a streamlined procedure for 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones achieves >85% yield in 2 hours, compared to traditional 12-hour methods . Catalytic additives (e.g., NH₄Cl) suppress hydrolysis of the ethoxy group .

Q. How do catalytic systems influence stereochemical outcomes in ETFBO cycloadditions?

Eu(fod)₃ catalysis promotes trans-selectivity in 1,3-dipolar cycloadditions between ETFBO and nitrile oxides, whereas uncatalyzed reactions yield cis/trans mixtures. The lanthanide catalyst stabilizes transition states via Lewis acid interactions, enhancing regioselectivity .

Q. Methodological Recommendations

  • Synthesis: Prioritize anhydrous conditions and catalytic NH₄Cl to prevent hydrolysis of ETFBO’s ethoxy group .
  • Analysis: Use GC-VUV for high-throughput impurity screening, complemented by ¹⁹F NMR for quantifying trifluoromethyl products .
  • Mechanistic Studies: Employ DFT calculations to rationalize regioselectivity in amination and cycloaddition reactions .

Properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIFUROKBDHCY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033246
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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CAS No.

59938-06-6, 17129-06-5
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
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Synthesis routes and methods I

Procedure details

In 150 ml of methylene chloride, 21 ml (0.22 mol) of ethyl vinyl ether and 26.1 g (0.33 mol) of pyridine were dissolved, and 43.8 g (0.33 mol) of trifluoroacetyl chloride was blown into this solution over a period of 30 minutes at room temperature. The mixture was further stirred at room temperature for 2.5 hours. Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction between ethyl vinyl ether and trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (“ETFBO”) in the absence of an acid-capturing agent and in the presence of a stabilizer for the alkenone that is to be prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 2
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 3
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 4
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

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